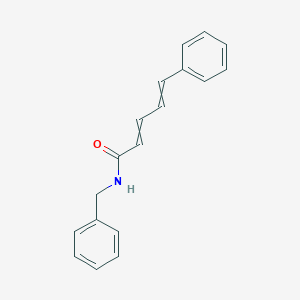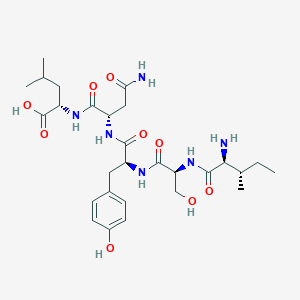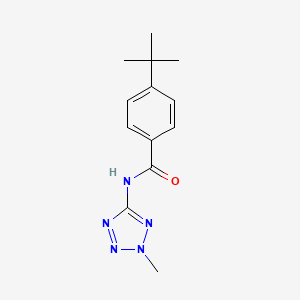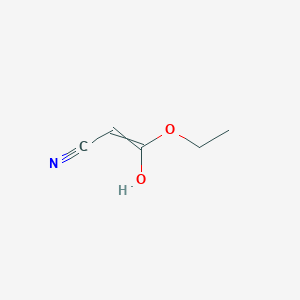![molecular formula C14H12O B12543711 1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)- CAS No. 870273-44-2](/img/structure/B12543711.png)
1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-metil-2,3-dihidro-1H-benz[e]inden-1-ona es un compuesto químico con una estructura compleja que incluye un anillo de benceno fusionado a un sistema de anillos de indeno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2S)-2-metil-2,3-dihidro-1H-benz[e]inden-1-ona normalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común implica el uso de una reacción de acilación de Friedel-Crafts, donde un cloruro de acilo reacciona con un compuesto aromático en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. Las condiciones de reacción a menudo requieren disolventes anhidros y bajas temperaturas para garantizar altos rendimientos y pureza del producto .
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto puede implicar procesos más escalables, como la síntesis de flujo continuo. Este método permite la producción eficiente y consistente de grandes cantidades del compuesto, con un control preciso sobre los parámetros de reacción para optimizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de Reacciones
(2S)-2-metil-2,3-dihidro-1H-benz[e]inden-1-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
(2S)-2-metil-2,3-dihidro-1H-benz[e]inden-1-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual (2S)-2-metil-2,3-dihidro-1H-benz[e]inden-1-ona ejerce sus efectos implica interacciones con dianas y vías moleculares específicas. Por ejemplo, su actividad biológica puede atribuirse a su capacidad para interactuar con enzimas o receptores, modulando su función y provocando diversos efectos fisiológicos. Las vías y dianas exactas pueden variar dependiendo de la aplicación específica y el derivado del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
2,3-dihidro-1H-inden-1-ona: Este compuesto comparte una estructura central similar pero carece del grupo metilo en la posición 2.
2,3-dihidro-1H-benz[f]indeno: Otro compuesto relacionado con una disposición diferente del sistema de anillos fusionados
Singularidad
(2S)-2-metil-2,3-dihidro-1H-benz[e]inden-1-ona es único debido a sus características estructurales específicas, como la presencia de un grupo metilo en la posición 2 y la estereoquímica en la posición (2S)-.
Propiedades
Número CAS |
870273-44-2 |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
(2S)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one |
InChI |
InChI=1S/C14H12O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9H,8H2,1H3/t9-/m0/s1 |
Clave InChI |
WZQMTXDLOOIQDN-VIFPVBQESA-N |
SMILES isomérico |
C[C@H]1CC2=C(C1=O)C3=CC=CC=C3C=C2 |
SMILES canónico |
CC1CC2=C(C1=O)C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)





![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)

![Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-](/img/structure/B12543699.png)

![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)
